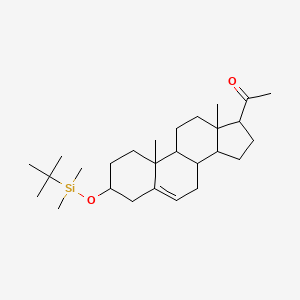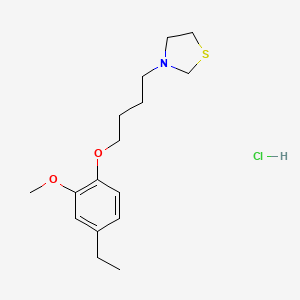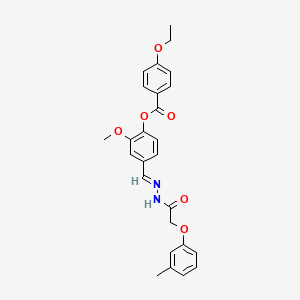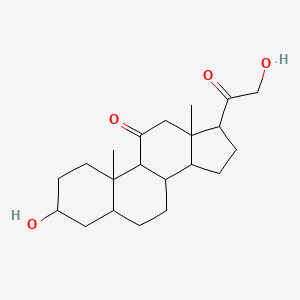
1-Butoxy-2,2,2-trichloroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-2,2,2-trichloroethan-1-ol is an organic compound with the molecular formula C6H11Cl3O2 It is characterized by the presence of a butoxy group attached to a trichloroethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
1-Butoxy-2,2,2-trichloroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trichloroethanol with butanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1-Butoxy-2,2,2-trichloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields less chlorinated alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Butoxy-2,2,2-trichloroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethanol: Shares the trichloroethanol backbone but lacks the butoxy group.
1-Butoxy-2,2,2-trifluoroethan-1-ol: Similar structure but with fluorine atoms instead of chlorine.
1-Butoxy-2,2-dichloroethan-1-ol: Contains fewer chlorine atoms.
Uniqueness
1-Butoxy-2,2,2-trichloroethan-1-ol is unique due to the combination of the butoxy group and the trichloroethanol backbone. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and industrial processes.
特性
| 18271-85-7 | |
分子式 |
C6H11Cl3O2 |
分子量 |
221.5 g/mol |
IUPAC名 |
1-butoxy-2,2,2-trichloroethanol |
InChI |
InChI=1S/C6H11Cl3O2/c1-2-3-4-11-5(10)6(7,8)9/h5,10H,2-4H2,1H3 |
InChIキー |
XBGOHDBCXGXPBA-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)



![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)

![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)


